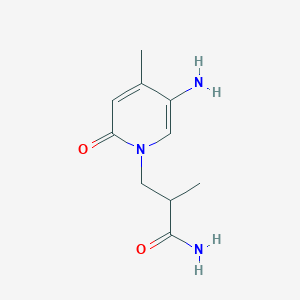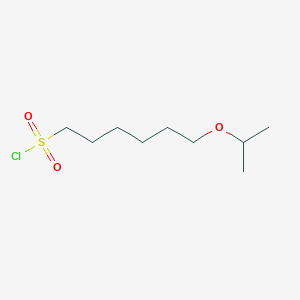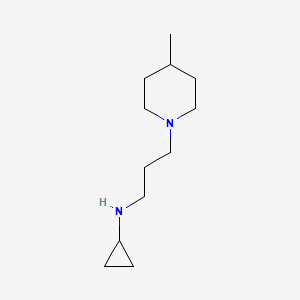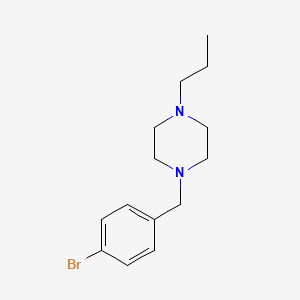
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is a chemical compound with the molecular formula C8H15NO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The process can be summarized as follows:
Cyclopentanone + Methylamine: This step involves the formation of an imine intermediate.
Esterification with Methanol: The imine intermediate is then esterified with methanol in the presence of a catalyst to yield rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate.
Industrial Production Methods
Industrial production of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Scientific Research Applications
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
- methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Uniqueness
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI Key |
GOXQSRXZLSAEBD-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N |
Canonical SMILES |
COC(=O)CC1CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)


![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)

